molecular formula C17H20N2O B14623489 4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 59471-86-2

4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B14623489
CAS No.: 59471-86-2
M. Wt: 268.35 g/mol
InChI Key: KDAOCQZEIDLUAK-UHFFFAOYSA-N
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Description

4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(2-Methylbutyl)phenylhydrazine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a catalyst like piperidine to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is unique due to its specific hydrazinylidene group and the presence of a 2-methylbutyl substituent. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

59471-86-2

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-[[4-(2-methylbutyl)phenyl]diazenyl]phenol

InChI

InChI=1S/C17H20N2O/c1-3-13(2)12-14-4-6-15(7-5-14)18-19-16-8-10-17(20)11-9-16/h4-11,13,20H,3,12H2,1-2H3

InChI Key

KDAOCQZEIDLUAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

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